2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with methoxyphenyl groups, a thiazole ring, and a phenyl group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the condensation of appropriate hydrazines with diketones. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioureas. The final step involves coupling the pyrazole and thiazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups yields quinones, while reduction of nitro groups yields amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime: Known for its antioxidant and antimicrobial potential.
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one: A curcumin analogue with potent anticancer properties.
Uniqueness
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole stands out due to its unique combination of pyrazole and thiazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C28H25N3O2S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C28H25N3O2S/c1-18-25(21-12-8-14-23(16-21)32-3)30-31(27(18)22-13-9-15-24(17-22)33-4)28-29-26(19(2)34-28)20-10-6-5-7-11-20/h5-17H,1-4H3 |
InChI Key |
VIRRDEGTRJXBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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